molecular formula C15H22BNO3Si B1378093 {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid CAS No. 1486485-32-8

{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid

Cat. No.: B1378093
CAS No.: 1486485-32-8
M. Wt: 303.24 g/mol
InChI Key: YLOQSWUGJPCVIB-UHFFFAOYSA-N
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Description

{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid is a chemical compound with the molecular formula C15H22BNO3Si and a molecular weight of 303.24 g/mol . This compound is notable for its unique structure, which includes a quinoline ring substituted with a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group. It is used in various scientific research applications due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific molecules. The quinoline ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid can be compared with other boronic acid derivatives and silyl-protected compounds:

    Boronic Acid Derivatives: Similar compounds include phenylboronic acid, 4-bromophenylboronic acid, and 2-thienylboronic acid.

    Silyl-Protected Compounds: Similar compounds include tert-butyldimethylsilyl-protected alcohols and phenols.

The uniqueness of this compound lies in its combination of a boronic acid group and a silyl-protected hydroxyl group on a quinoline ring, providing a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

[8-[tert-butyl(dimethyl)silyl]oxyquinolin-7-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3Si/c1-15(2,3)21(4,5)20-14-12(16(18)19)9-8-11-7-6-10-17-13(11)14/h6-10,18-19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOQSWUGJPCVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=CC=N2)C=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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